2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The structure of this compound includes a tetrahydroisoquinoline core, which is a constrained analog of phenylalanine .
Mechanism of Action
Target of Action
The primary target of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .
Mode of Action
This compound acts as an inhibitor of the PD-1/PD-L1 immune checkpoint axis . By blocking the interaction of PD-1 with PD-L1 on tumor cells, it enables the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . This pathway is crucial for maintaining the balance of the immune system. When this pathway is inhibited, it leads to the reinvigoration of exhausted immune cells of both the innate and adaptive immune systems .
Result of Action
The molecular and cellular effects of this compound’s action involve the reactivation of the immune response against tumor cells . By inhibiting the PD-1/PD-L1 immune checkpoint axis, it allows the immune system to recognize and destroy cancer cells .
Preparation Methods
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. Traditional methods include the Pictet-Spengler and Bischler-Napieralski reactions . Recent approaches involve enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), as well as reducing agents such as sodium borohydride (NaBH₄) . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, it has been studied for its potential as an inhibitor of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has applications in the development of peptide-based drugs .
Comparison with Similar Compounds
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and 1,2,3,4-tetrahydroisoquinoline . These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities. The unique acetyl and carboxylic acid groups in this compound contribute to its distinct properties and applications .
Properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBQGXOEOOVTPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391268 | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143767-54-8 | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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